molecular formula C11H11NO4 B3034301 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 154365-46-5

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B3034301
CAS RN: 154365-46-5
M. Wt: 221.21 g/mol
InChI Key: OSZZPTVREUFKIY-UHFFFAOYSA-N
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Description

“2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a chemical compound. Both enantiomers of this compound were prepared via resolution of the corresponding racemic carboxylic acids with ®- and (S)-1-phenylethylamine .


Synthesis Analysis

The synthesis of this compound involves the resolution of the corresponding racemic carboxylic acids with ®- and (S)-1-phenylethylamine . Another method involves the solvent-dependent enantioselective cyclization of ®-Monomethyl 2-methyl-2- (2-nitrophenoxy)malonates .


Molecular Structure Analysis

The molecular structure of this compound involves a benzoxazine core with two methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the resolution of the corresponding racemic carboxylic acids with ®- and (S)-1-phenylethylamine . Another reaction involves the solvent-dependent enantioselective cyclization of ®-Monomethyl 2-methyl-2- (2-nitrophenoxy)malonates .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been the subject of chemical synthesis studies. For instance, it has been used in the preparation of a pentacyclic condensation product, a process that involves the formation of a mixed anhydride followed by reduction, revealing complex chemical transformations and structural analyses through X-ray analysis (Ilaš et al., 2008).

Peptidomimetic Building Blocks

This compound has also been explored for the synthesis of enantiomerically and diastereomerically pure carboxamides, serving as peptidomimetic building blocks. These syntheses involve stereoselective processes that offer insights into asymmetric synthesis methods (Hrast et al., 1999).

Polymer Science

In the field of polymer science, the reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts has been studied. This includes exploring the curing process using different types of acids, contributing to the understanding of polymer curing mechanisms (Dunkers & Ishida, 1999).

Antibacterial Activity

Research has also been conducted on the synthesis of 1,4-Benzoxazine analogues and their evaluation for antibacterial activity. Compounds derived from 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been synthesized and tested against various bacterial strains, demonstrating potential applications in the development of new antibacterial agents (Kadian et al., 2012).

properties

IUPAC Name

2,4-dimethyl-3-oxo-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-11(10(14)15)9(13)12(2)7-5-3-4-6-8(7)16-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZZPTVREUFKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162591
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154365-46-5
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154365-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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